molecular formula C20H32O4 B162548 12-epi-LTB4 CAS No. 83709-73-3

12-epi-LTB4

Cat. No.: B162548
CAS No.: 83709-73-3
M. Wt: 336.5 g/mol
InChI Key: VNYSSYRCGWBHLG-CBBLYLIKSA-N
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Description

12-epi Leukotriene B4 is a leukotriene, which is a type of eicosanoid involved in inflammatory responses. It is an isomer of leukotriene B4, differing in the stereochemistry at the 12th carbon position. This compound is known for its role in modulating immune responses and inflammation .

Mechanism of Action

Target of Action

The primary target of 12-epi-LTB4 is the Leukotriene B4 receptor 2 (LTB4R2) . This receptor, also known as BLT2, mediates the chemotaxis of granulocytes and macrophages . The rank order of affinities for the leukotrienes is LTB4 > this compound > LTB5 > LTB3 .

Mode of Action

This compound interacts with its targets, the LTB4 receptors, in a specific manner. It exhibits a partial agonistic activity against both the recombinant human BLT1 and BLT2 receptors . This interaction induces changes in the receptor activity, leading to the activation of downstream signaling pathways .

Biochemical Pathways

The action of this compound affects the lipoxygenase pathways . These pathways are involved in the production of leukotrienes, which are metabolites of arachidonic acid derived from the action of 5-lipoxygenase . The activation of these pathways leads to various downstream effects, including the chemotaxis of granulocytes and macrophages .

Pharmacokinetics

It’s known that this compound is formed when leukotriene b4 (ltb4) is metabolized by beta-oxidation . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in the activation of the LTB4 receptors, leading to the chemotaxis of granulocytes and macrophages . This can influence the immune response and contribute to the progression of inflammatory diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other leukotrienes can affect the binding affinity of this compound to its receptors . Additionally, the enzymatic environment can influence the production of this compound from LTB4

Preparation Methods

Synthetic Routes and Reaction Conditions: 12-epi Leukotriene B4 can be synthesized through both enzymatic and non-enzymatic processes. The enzymatic route involves the action of leukotriene A4 hydrolase on leukotriene A4, producing stereospecifically 12®-leukotriene B4. The non-enzymatic hydrolysis of leukotriene A4 results in a 50:50 mixture at the 12th carbon, but predominantly trans at the 6th carbon, leading to the formation of 6-trans-12-epi Leukotriene B4 .

Industrial Production Methods: The compound is typically produced in small quantities for scientific studies .

Chemical Reactions Analysis

Types of Reactions: 12-epi Leukotriene B4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying its behavior and interactions in biological systems.

Common Reagents and Conditions: Common reagents used in the reactions of 12-epi Leukotriene B4 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of 12-epi Leukotriene B4 depend on the specific reaction conditions. For example, oxidation can lead to the formation of various hydroxylated derivatives, while reduction may yield simpler hydrocarbon structures .

Scientific Research Applications

12-epi Leukotriene B4 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the mechanisms of inflammation and immune response, as well as to develop potential therapeutic agents for inflammatory diseases .

In chemistry, 12-epi Leukotriene B4 serves as a model compound for studying the behavior of eicosanoids and their interactions with other molecules. In biology, it is used to investigate the signaling pathways involved in immune responses. In medicine, research on 12-epi Leukotriene B4 aims to develop new treatments for conditions such as asthma, arthritis, and cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds:

  • Leukotriene B4
  • 12(S)-Leukotriene B4
  • 6-trans-Leukotriene B4

Uniqueness: 12-epi Leukotriene B4 is unique due to its specific stereochemistry, which results in different biological activities compared to its isomers. For instance, it has significantly reduced activity for the leukotriene B4 receptor on human neutrophils compared to leukotriene B4 . This unique property makes it a valuable tool for studying the structure-activity relationships of leukotrienes and their receptors .

Properties

IUPAC Name

(5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSSYRCGWBHLG-CBBLYLIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017288
Record name 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12(S)-Leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

83709-73-3
Record name 12-epi-LTB4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83709-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12(S)-Leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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